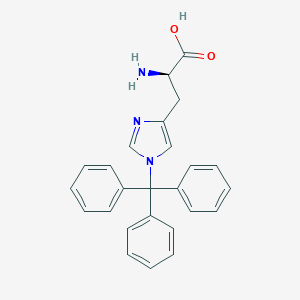

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid

Description

BenchChem offers high-quality (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZQZNOAYQCQFZ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428608 | |

| Record name | Nim-Trityl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199119-46-5 | |

| Record name | Nim-Trityl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic Acid

This guide provides a comprehensive technical overview for the synthesis of (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, a protected form of D-histidine. This compound serves as a crucial building block for researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex therapeutic molecules. Full editorial control has been exercised to structure this guide to be scientifically robust, logical, and user-centric.

Introduction and Strategic Overview

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, also known as H-D-His(Trt)-OH, is a derivative of the non-proteinogenic amino acid D-histidine. The bulky trityl (triphenylmethyl) group is strategically installed on the imidazole side chain to prevent undesirable side reactions during peptide synthesis. The inherent reactivity of the histidine imidazole ring necessitates such protection to ensure high fidelity and yield in the construction of peptide sequences.[1] The trityl group is acid-labile, allowing for its removal under specific acidic conditions, often concurrently with the final cleavage of the peptide from the solid support in Solid-Phase Peptide Synthesis (SPPS).[2]

The synthesis of this chiral building block hinges on the regioselective protection of the imidazole nitrogen of D-histidine. The primary challenge in histidine chemistry is controlling reactions at the two imidazole nitrogens (π and τ) and preventing racemization at the α-carbon.[3] The protocol outlined below is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure reproducibility and high purity of the final product.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and logical approach to (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid is the direct N-tritylation of the imidazole side chain of D-histidine. This strategy is efficient and preserves the stereochemistry of the starting material.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis involves reacting D-histidine with trityl chloride in the presence of a suitable base. The base is crucial for deprotonating the imidazole ring, thereby activating it for nucleophilic attack on the trityl chloride.

Mechanistic Insights and Rationale

The N-Tritylation Reaction

The core of this synthesis is the protection of the imidazole side chain of histidine with a trityl group. This is typically achieved by reacting histidine with trityl chloride (Trt-Cl) in the presence of a base like triethylamine (TEA) or sodium carbonate.[3][4]

The imidazole ring of histidine has two nitrogen atoms, designated N-π (N-1) and N-τ (N-3). Tritylation can, in principle, occur at either nitrogen. However, the N-τ position is generally favored due to steric and electronic factors, leading to the desired N(im)-τ-trityl histidine. The bulky trityl group effectively shields the imidazole nitrogen from participating in side reactions during subsequent synthetic steps, such as peptide coupling.[1][5]

Control of Stereochemistry

A critical aspect of this synthesis is maintaining the (R)-stereochemistry. Since the synthesis starts with D-histidine and the reaction conditions for tritylation do not typically affect the chiral center, the stereochemical integrity is preserved. Histidine is known to be susceptible to racemization during the activation step of peptide coupling, which is why side-chain protection is crucial.[5] By preparing the protected monomer beforehand, this risk is mitigated for its later use. Alternative approaches to obtaining enantiomerically pure amino acids include chiral resolution of a racemic mixture or asymmetric synthesis.[6][7][8] However, for this target molecule, starting with the commercially available enantiomerically pure D-histidine is the most straightforward method.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the tritylation of L-histidine and is directly applicable to the D-enantiomer.[3][4]

Materials:

-

D-Histidine

-

Trityl chloride (Trt-Cl)

-

Triethylamine (TEA)

-

Toluene, Anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: To a suspension of D-histidine (1 equivalent) in anhydrous toluene, add triethylamine (2.2 equivalents).

-

Silylation (Optional but Recommended): For improved solubility and reactivity, temporary silylation of the amino and carboxyl groups can be performed. Add chlorotrimethylsilane (2.2 equivalents) dropwise to the suspension while stirring under an inert atmosphere (e.g., Argon or Nitrogen). Heat the mixture to reflux for 2 hours to form the silylated intermediate.[9]

-

Tritylation: Cool the reaction mixture to room temperature. Add a solution of trityl chloride (1.1 equivalents) in toluene dropwise over 30 minutes.[4]

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:Acetic Acid (e.g., 85:10:5).

-

Work-up and Hydrolysis: After completion, cool the reaction mixture in an ice bath and add water to hydrolyze the silyl esters and any unreacted reagents. Stir vigorously for 30 minutes.

-

Isolation of Crude Product: The product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid sequentially with water, toluene, and diethyl ether to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to yield the pure (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid.

-

Drying: Dry the final product under vacuum at 40 °C overnight.

Data Summary and Characterization

Quantitative Data Summary

| Reagent | Molar Eq. | Purpose |

| D-Histidine | 1.0 | Starting Material |

| Trityl Chloride | 1.1 | Tritylating Agent |

| Triethylamine | 2.2 | Base for deprotonation and HCl trap |

| Toluene | - | Reaction Solvent |

Expected Yield: 70-85% Appearance: White to off-white solid Purity (by HPLC): >98%

Characterization

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the attachment of the trityl group to the imidazole ring.

-

Mass Spectrometry (MS): To verify the molecular weight of the product (C₂₅H₂₃N₃O₂, MW: 397.47 g/mol ).[10]

-

Optical Rotation: To confirm the (R)-stereochemistry by measuring the specific rotation and comparing it to literature values for the enantiomer.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of H-D-His(Trt)-OH.

Conclusion

The synthesis of (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid is a well-established procedure that relies on the fundamental principles of protecting group chemistry. By following the detailed protocol and understanding the underlying mechanisms, researchers can reliably produce this valuable chiral building block for advanced applications in peptide synthesis and medicinal chemistry. The key to success lies in the use of anhydrous conditions, careful monitoring of the reaction, and thorough purification of the final product to ensure high purity and stereochemical integrity.

References

- J Chromatogr B Analyt Technol Biomed Life Sci. (2007). Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column. Vertex AI Search.

- BenchChem. (2025). Deprotection of the Trityl (Trt) Group from the Histidine Side Chain.

- Chemical Science (RSC Publishing). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Royal Society of Chemistry.

- PMC - NIH. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling.

- Mendeleev Communications (RSC Publishing). Asymmetric synthesis of unusual α-amino acids. Royal Society of Chemistry.

- PMC - PubMed Central. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters.

- RSC Publishing. Controlled polymerization of histidine and synthesis of well-defined stimuli responsive polymers. Royal Society of Chemistry.

- ACS Publications. Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.

- NIH. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.

- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech Co., Ltd.

- BenchChem. (2025). A Comparative Guide to Histidine Side-Chain Protection: Evaluating Alternatives to the Trityl Group.

- The Pivotal Role of Trityl-Protected Histidine in Modern Peptide Synthesis. [Source not further specified].

- BenchChem. (2025). A Technical Guide to N-α-H-N-im-trityl-L-histidine (H-His(Trt)-OH). BenchChem Technical Guides.

- ACS Publications. (2021). Enantioselective Discrimination of Histidine by Means of an Achiral Cubane-Bridged Bis-Porphyrin. Langmuir.

- PubMed. (2022). Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes. PubMed.

- Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Semantic Scholar.

- Chem-Impex. N-1-Trityl-deamino-histidine.

- Efficient "one-pot" synthesis of N-tritylamino acids. [Source not further specified].

- Chem-Impex. Nα-Boc-Nim-trityl-L-histidine.

- Google Patents. (CN1526703A) - Prepn of Nim-tribenzyl histidine.

-

PubMed. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][6][7]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular Imaging.

- Analytical Methods (RSC Publishing). Chiral resolution with frozen aqueous amino acids. Royal Society of Chemistry.

- PMC - NIH. An Enantioselective Synthesis of (S)-4-Fluorohistidine.

- ResearchGate. (2025). Preparation of N(??)

- Wikipedia. Chiral resolution. Wikipedia.

- Determine Concentration and Enantiomeric Composition of Histidine by One Fluorescent Probe. [Source not further specified].

- MySkinRecipes. (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid. MySkinRecipes.

- PubMed. (2001). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)

- PubMed. (2014). Genetic incorporation of histidine derivatives using an engineered pyrrolysyl-tRNA synthetase. ACS Chemical Biology.

- PMC - NIH. (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase.

- PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid [myskinrecipes.com]

Foundational Principles of Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by R. Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains for therapeutic and research applications.[][2] The entire edifice of SPPS rests upon a foundational principle: the strategic and temporary masking of reactive functional groups within amino acids. This guide provides a deep, mechanistic exploration of the core principles governing the use of protected amino acids in SPPS. We will dissect the causality behind experimental choices, compare the dominant protection strategies, and provide field-proven protocols, offering a comprehensive resource for professionals dedicated to the art and science of peptide synthesis.

The Imperative for Protection: Directing Reactivity in Peptide Synthesis

To construct a peptide with a defined sequence, the formation of amide bonds must be a controlled, stepwise process. Amino acids, by their very nature, are bifunctional, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[3] Without protection, introducing an activated amino acid to another would result in uncontrolled polymerization and a chaotic mixture of products.[3][][5]

The core challenge is to ensure that only one specific amine reacts with one specific activated carboxyl group at each step. This is achieved by reversibly "blocking" all other reactive sites. These sites include:

-

The α-amino group of the incoming amino acid, which must be protected to prevent self-coupling.[3][6]

-

Reactive side-chain functional groups (e.g., the ε-amino group of Lysine, the thiol of Cysteine, or the hydroxyl of Serine), which must be protected throughout the entire synthesis to prevent branching or other side reactions.[7][8][9]

The use of protecting groups is therefore not merely a convenience but an absolute necessity for successful and high-fidelity peptide synthesis.[][5]

The Cornerstone of Strategy: The Principle of Orthogonality

The success of a complex, multi-step synthesis like SPPS hinges on the concept of orthogonality .[10] An orthogonal protection scheme employs multiple classes of protecting groups within the same molecule that can be removed by completely different chemical mechanisms, allowing for the selective deprotection of one group while all others remain intact.[7][10]

In SPPS, this means the temporary α-amino protecting group can be removed at every cycle without disturbing the "permanent" side-chain protecting groups or the bond linking the peptide to the resin.[7][11] These permanent groups are then removed only once, at the very end of the synthesis.[11] This principle provides the precise control needed to build a peptide chain amino acid by amino acid.[10]

Caption: The principle of orthogonal protection in SPPS.

The Two Dominant Chemistries: Fmoc vs. Boc Strategies

The landscape of SPPS is dominated by two distinct, yet powerful, orthogonal strategies: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) methods.[6][12] The choice between them is dictated by the peptide's sequence, the presence of sensitive modifications, and the scale of the synthesis.[][12]

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc strategy is the most widely used method in modern peptide synthesis, prized for its milder reaction conditions.[][3]

-

α-Amino Protection: The Fmoc group is base-labile, meaning it is stable to acid but readily cleaved by a secondary amine, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][12][13]

-

Side-Chain Protection: The side-chain protecting groups are acid-labile, most commonly based on the tert-butyl (tBu) group.[][7] These groups (e.g., tBu for Ser/Thr/Tyr, Boc for Lys, Trt for Cys/His) are stable to the basic conditions of Fmoc removal.[][14]

-

Orthogonality: This scheme is truly orthogonal. The temporary N-terminal group is removed by base, while the permanent side-chain groups are removed by acid.[][3][7][15]

-

Final Cleavage: At the end of the synthesis, both the side-chain protecting groups and the peptide-resin linker are cleaved simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[3][12]

The Boc/Bzl Strategy: The Classic Approach

The original strategy developed by Merrifield, the Boc/Bzl approach, utilizes graded acid lability.[12][16]

-

α-Amino Protection: The Boc group is used for temporary protection of the α-amino group and is removed by treatment with a moderate acid, such as TFA.[6][12]

-

Side-Chain Protection: Side-chain protecting groups are generally benzyl-based (Bzl) and are stable to the TFA used for Boc removal.[7][12]

-

Orthogonality: This scheme is considered "quasi-orthogonal."[8] Both protecting group classes are acid-labile, but their removal relies on using acids of vastly different strengths. The Boc group is removed by moderate acid (TFA), while the Bzl-based groups require a much stronger, hazardous acid like anhydrous hydrofluoric acid (HF) for removal.[6][7]

-

Final Cleavage: The final deprotection and cleavage from the resin are performed in one step with HF, requiring specialized and corrosion-resistant equipment.[12][16]

Caption: Key differences between Fmoc/tBu and Boc/Bzl strategies.

Head-to-Head Comparison

The choice of strategy is a critical decision based on a trade-off between safety, compatibility, and specific synthetic challenges.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Deprotection | 20% Piperidine in DMF (mild base)[3][12] | 25-50% TFA in DCM (moderate acid)[7] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[][7] | Strong-acid-labile (e.g., Bzl, 2-Cl-Z)[12][17] |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA)[3] | Anhydrous Hydrogen Fluoride (HF)[6][12] |

| Orthogonality | True (Base vs. Acid)[3][7] | Quasi-Orthogonal (Graded Acid Lability)[8] |

| Advantages | Milder conditions, easier automation, safer reagents, compatible with acid-sensitive modifications.[][3][12] | Can reduce peptide aggregation due to protonation of the N-terminus; mature process for some industrial applications.[][12] |

| Disadvantages | Base-labile modifications are incompatible; dibenzofulvene byproduct can cause side reactions if not scavenged.[3] | Requires hazardous HF and specialized equipment; harsh conditions can degrade sensitive peptides.[3][16] |

| Common Use Case | Routine synthesis, long peptides, peptides with post-translational modifications (e.g., phosphorylation).[3][12] | Synthesis of hydrophobic or aggregation-prone sequences; peptides with base-sensitive groups.[6][12] |

A Practical Guide to the SPPS Cycle (Fmoc/tBu Chemistry)

The synthesis of a peptide is a cyclical process, with each cycle adding one amino acid to the growing chain.[7][9] Understanding the causality behind each step is key to troubleshooting and optimizing the synthesis.

Sources

- 2. books.rsc.org [books.rsc.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. biosynth.com [biosynth.com]

- 9. peptide.com [peptide.com]

- 10. fiveable.me [fiveable.me]

- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for the HPLC Purification of Peptides Containing His(Trt) Residues

Introduction: Navigating the Challenges of His(Trt) Peptide Purification

The synthesis of peptides containing histidine is a cornerstone of peptide chemistry, with applications ranging from therapeutic drug development to fundamental biological research.[1][2] During solid-phase peptide synthesis (SPPS), the imidazole side chain of histidine must be protected to prevent undesirable side reactions and racemization.[3][4] The trityl (Trt) group is a widely used protecting group for this purpose due to its stability during peptide chain elongation and its lability under mildly acidic conditions.[1][5]

However, the very properties that make the His(Trt) group advantageous in synthesis introduce unique challenges during purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The bulky and hydrophobic nature of the Trt group significantly alters the physicochemical properties of the peptide, impacting its retention behavior and solubility.[5][6] Furthermore, the acid-labile nature of the Trt group requires careful control of the mobile phase conditions to either maintain its integrity or to achieve deliberate on-column deprotection.[6][7]

This comprehensive guide provides a detailed methodology for the successful HPLC purification of peptides containing His(Trt) residues. We will delve into the critical aspects of method development, from column selection and mobile phase optimization to the practical execution of two distinct purification strategies: one that preserves the Trt group and another that leverages on-column deprotection. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purification protocols for these challenging molecules.

Method Development: A Strategic Approach to Purity

A successful purification strategy for His(Trt)-containing peptides hinges on a thorough understanding of the interplay between the peptide's properties and the chromatographic conditions.

Column Selection: The Foundation of Separation

For the purification of most peptides, a C18 reversed-phase column is the industry standard and a highly effective starting point.[8][9] The non-polar C18 stationary phase provides excellent retention and resolution for a wide range of peptide hydrophobicities. When dealing with the significantly increased hydrophobicity of His(Trt)-containing peptides, a C18 column remains the preferred choice.[6] For larger or more hydrophobic peptides, a C8 column can be considered to reduce retention times.[8]

| Parameter | Recommendation | Rationale |

| Stationary Phase | C18 | Optimal for general peptide purification, providing good retention for hydrophobic His(Trt) peptides.[8][9] |

| Particle Size | 5 µm | A good balance between resolution and backpressure for preparative HPLC.[10] |

| Pore Size | 100-120 Å | Suitable for the effective separation of small to medium-sized peptides.[9][10] |

| Column Dimensions | Analytical: 4.6 x 250 mmPreparative: 21.2 x 250 mm (or larger) | Longer columns generally offer better resolution for peptides.[11] Preparative column dimensions depend on the amount of crude peptide to be purified.[12] |

Mobile Phase Optimization: The Key to Selectivity and On-Column Chemistry

The composition of the mobile phase is the most critical factor in controlling the retention and, in the case of His(Trt) peptides, the chemical state of the target molecule.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[6]

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[6]

The Role of Trifluoroacetic Acid (TFA): TFA serves a dual purpose in peptide purification. As a strong acid, it ensures a low pH environment (around pH 2), which keeps the acidic residues of the peptide protonated and uncharged, enhancing their interaction with the hydrophobic stationary phase.[13] Secondly, TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged basic residues (like Lys, Arg, and the N-terminus), which further improves peak shape and resolution by minimizing undesirable interactions with residual silanol groups on the silica-based stationary phase.[11][14]

The Acid Lability of the His(Trt) Group: The trityl group is susceptible to cleavage by TFA.[6] The rate of this cleavage is dependent on the concentration of TFA and the exposure time.[6] This property can be either a challenge to be mitigated or a tool to be exploited.

-

To Retain the Trt Group: For applications such as peptide fragment condensation where the protected histidine is required, it is crucial to minimize the on-column residence time and potentially use a lower concentration of TFA if feasible, although 0.1% is standard for good chromatography.[15] A rapid gradient and faster flow rate can help in this regard.

-

For On-Column Deprotection: A standard 0.1% TFA concentration is often sufficient to cleave the Trt group during a typical HPLC run.[6] To ensure complete removal, a slower flow rate or a shallower gradient can be employed to increase the peptide's residence time on the column.[6]

Workflow for HPLC Purification of His(Trt)-Containing Peptides

The overall process, from the crude synthetic peptide to the final purified product, can be visualized as a systematic workflow.

Caption: Workflow for the purification of His(Trt)-containing peptides.

The Chemistry of His(Trt) and its Acid-Labile Cleavage

Understanding the chemical structure of the His(Trt) residue and the mechanism of its cleavage is fundamental to designing an effective purification strategy. The bulky trityl group sterically hinders the imidazole ring, preventing side reactions.[4] During the final cleavage from the resin or during on-column deprotection, the acidic environment facilitates the removal of the Trt group, generating a stable trityl cation.[16][17]

Caption: Acid-labile cleavage of the Trt group from a histidine residue.

Experimental Protocols

Protocol 1: Purification of His(Trt)-Containing Peptide with Trt Group Intact

This protocol is designed for instances where the final product is the Trt-protected peptide.

1. Sample Preparation: a. Dissolve the crude, lyophilized peptide in a minimal volume of a strong solvent like DMSO or DMF. b. Dilute the dissolved peptide with Mobile Phase A (0.1% TFA in water) to a concentration suitable for injection (typically 10-20 mg/mL). Ensure the final concentration of the organic solvent is low enough to allow the peptide to bind to the column. c. If the peptide is poorly soluble, sonicate the solution briefly.[6] d. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[6]

2. HPLC System and Column: a. System: Preparative HPLC system with a UV detector. b. Column: C18 preparative column (e.g., 21.2 x 250 mm, 5 µm, 100 Å). c. Column Temperature: Ambient or slightly elevated (e.g., 30-40°C) to improve peak shape.[18]

3. Mobile Phases: a. Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. b. Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

4. Gradient Conditions: a. Scouting Run: Perform an initial broad gradient (e.g., 5-95% B over 30 minutes) with a small injection to determine the approximate elution time of the His(Trt)-peptide. The Trt group's hydrophobicity will lead to a significantly longer retention time compared to its deprotected form.[6] b. Optimized Gradient: Design a shallow gradient around the elution point of the target peptide to maximize resolution from impurities. For example, if the peptide elutes at 60% B in the scouting run, an optimized gradient could be 50-70% B over 40 minutes.[19] c. Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

5. Fraction Collection and Analysis: a. Collect fractions across the main peak(s) of interest. b. Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity and the presence of the Trt group by mass spectrometry (MS).[6][20] c. Pool the fractions that meet the desired purity specifications. d. Lyophilize the pooled fractions to obtain the purified, Trt-protected peptide.

Protocol 2: Purification with On-Column Deprotection of the His(Trt) Group

This protocol is a time-efficient method to obtain the final, deprotected peptide in a single chromatographic run.

1. Sample Preparation: a. Dissolve the crude peptide directly in 0.1% aqueous TFA.[6] b. If solubility is an issue, a small amount of ACN can be added. For very hydrophobic peptides, 6M guanidine hydrochloride in 0.1% TFA can be used as a solubilizing agent; it will elute in the void volume.[6] c. Filter the sample through a 0.45 µm syringe filter.[6]

2. HPLC System and Column: a. Same as in Protocol 1. A C18 column is a suitable choice.[6]

3. Mobile Phases: a. Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. b. Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN). Note on TFA Concentration: A standard 0.1% TFA concentration is generally sufficient to cleave the Trt group during the run.[6] For more stable Trt groups or to ensure complete deprotection, increasing the on-column residence time by using a slower flow rate or a shallower gradient is effective.[6]

4. Gradient Conditions: a. Perform a scouting run to determine the retention time of the now deprotected peptide. This will be significantly shorter than the Trt-protected precursor.[6] b. Optimize the gradient to separate the deprotected peptide from synthesis-related impurities and any remaining protected peptide.

5. Fraction Collection and Analysis: a. Collect fractions corresponding to the deprotected peptide peak. b. Analyze the purity of the fractions by analytical RP-HPLC. c. Confirm the complete removal of the Trt group and the identity of the peptide by mass spectrometry. d. Pool the pure fractions and lyophilize to obtain the final deprotected peptide.

Post-Purification Quality Control

The final purified peptide should be subjected to rigorous quality control to ensure it meets the required specifications for its intended application.

| Analysis | Technique | Purpose |

| Purity Assessment | Analytical RP-HPLC | To determine the purity of the final product by measuring the area percentage of the main peak.[9][21] |

| Identity Confirmation | Mass Spectrometry (MS) | To confirm the molecular weight of the peptide, verifying the correct sequence and the absence of the Trt group (if deprotected).[20] |

| Quantification | Amino Acid Analysis (AAA) or UV Spectrophotometry | To determine the net peptide content.[20] |

Conclusion

The purification of peptides containing His(Trt) residues presents a unique set of challenges that can be effectively overcome with a strategic approach to HPLC method development. By understanding the hydrophobic nature and acid lability of the trityl group, researchers can tailor their purification protocols to either preserve this protecting group or leverage on-column deprotection for a more streamlined workflow. The selection of an appropriate C18 column, coupled with careful optimization of the TFA/acetonitrile mobile phase and gradient, is paramount to achieving high-purity peptides. The protocols detailed in this guide provide a robust framework for the successful purification of these important molecules, enabling advancements in peptide-based research and development.

References

- Benchchem. (n.d.). Application Note and Protocols for Standard Cleavage of His(Trt)-Containing Peptides.

- Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Trityl (Trt) Group from Histidine in Solid-Phase Peptide Synthesis.

- Benchchem. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.

- Benchchem. (n.d.). Application Notes and Protocols for HPLC Purification of Peptides Synthesized with His(Trt).

-

ResearchGate. (2016). Which is the best Preparative HPLC column for peptide purification?. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide HPLC Columns. Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Guide to Orthogonal Deprotection Strategies for Trt-Protected Histidine.

- Benchchem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to HPLC Analysis of Crude Peptides with His(Trt).

-

ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. Retrieved from [Link]

-

SciELO. (2017). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+. Retrieved from [Link]

-

International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

-

Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

-

Springer. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]

-

ResearchGate. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved from [Link]

-

PubMed. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved from [Link]

- Benchchem. (n.d.). A Technical Guide to N-α-H-N-im-trityl-L-histidine (H-His(Trt)-OH).

Sources

- 1. nbinno.com [nbinno.com]

- 2. scielo.br [scielo.br]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

- 10. peptide.com [peptide.com]

- 11. hplc.eu [hplc.eu]

- 12. renyi.hu [renyi.hu]

- 13. waters.com [waters.com]

- 14. researchgate.net [researchgate.net]

- 15. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. biovera.com.au [biovera.com.au]

- 19. biotage.com [biotage.com]

- 20. biosynth.com [biosynth.com]

- 21. ijsra.net [ijsra.net]

Topic: Mass Spectrometry Analysis of Peptides Synthesized with H-His(Trt)-OH

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine-containing peptides are central to numerous biological processes and represent a significant class of therapeutic candidates. Their synthesis via Solid-Phase Peptide Synthesis (SPPS) necessitates robust protection of the imidazole side chain to prevent racemization and other side reactions.[1] The trityl (Trt) group is a preferred protecting group due to its lability under mild acidic conditions, which simplifies the final cleavage step.[2] However, this same acid sensitivity, combined with the group's bulky and hydrophobic nature, introduces distinct challenges for mass spectrometry (MS) analysis. This guide provides a detailed examination of these challenges and offers comprehensive, field-proven protocols for the successful LC-MS analysis of peptides synthesized using H-His(Trt)-OH, ensuring data integrity from sample preparation to spectral interpretation.

Introduction: The Role and Challenges of Trityl-Protected Histidine

The imidazole side chain of histidine is a frequent participant in biological interactions, acting as a metal chelator, a proton shuttle in enzyme active sites, and a pH-responsive element in drug delivery systems.[3] In Fmoc-based SPPS, protecting this reactive moiety is critical. The trityl (Trt) group, a triphenylmethyl group, is widely employed for this purpose. Its bulkiness effectively shields the imidazole ring during peptide coupling, and its acid-labile nature allows for its removal simultaneously with peptide cleavage from the resin using standard trifluoroacetic acid (TFA) cocktails.[4][5]

Despite its synthetic advantages, the Trt group presents several analytical hurdles:

-

In-Source/On-Column Deprotection: The Trt group's lability can cause it to cleave prematurely in the acidic mobile phases of reversed-phase high-performance liquid chromatography (RP-HPLC) or within the electrospray ionization (ESI) source of the mass spectrometer.[2] This results in a mixed population of molecules (fully protected, partially protected, and fully deprotected), complicating spectral analysis.

-

Increased Hydrophobicity: The Trt group drastically increases the peptide's hydrophobicity, leading to longer retention times and potentially poor peak shapes on standard C18 columns.[2]

-

Formation of Trityl Cation: Acid-mediated cleavage generates the highly stable trityl carbocation (C(Ph)₃⁺), which has a characteristic mass-to-charge ratio (m/z) of 243.12. While this can be a diagnostic marker, its efficient ionization can sometimes suppress the signal of the peptide of interest.[5][6]

Understanding these challenges is the first step toward developing a robust analytical strategy. This guide provides protocols to navigate these issues for accurate characterization of the final, deprotected peptide product.

Experimental Workflow for Post-Cleavage Analysis

The primary goal of MS analysis is typically to confirm the identity and purity of the final peptide after the Trt group has been removed. The following workflow is optimized for this purpose.

Caption: General workflow from peptide cleavage to MS/MS analysis.

Protocol 1: Peptide Cleavage and Workup

The success of the MS analysis begins with a clean and complete cleavage and deprotection step. The formulation of the cleavage cocktail is critical.

Causality: The highly reactive trityl cation generated during TFA-mediated cleavage can re-attach to nucleophilic residues like Tryptophan or Cysteine, or cause other side reactions.[4][7] Scavengers, such as triisopropylsilane (TIS) and water, are included to trap this cation and prevent side product formation.[5]

Caption: Acid-mediated Trt deprotection and scavenger mechanism.

Methodology:

-

Resin Preparation: Place the dried peptide-resin (approx. 25-50 mg) in a fritted reaction vessel.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For most standard peptides, Reagent R (90% TFA, 5% TIS, 5% Water) is effective.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 1-2 mL for 25 mg of resin). Cap the vessel and gently agitate at room temperature for 2-3 hours. The solution may turn yellow or orange, indicating the presence of the trityl cation.[5]

-

Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a 15 mL centrifuge tube. Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation and Washing: Centrifuge the suspension (e.g., 5000 x g for 5 min) to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold diethyl ether to remove residual scavengers.

-

Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: LC-MS Analysis

Sample Preparation:

-

Dissolve the dried crude peptide pellet in a suitable solvent. A common starting point is 0.1% Formic Acid (FA) in water.

-

Trustworthiness: While TFA is a common additive in HPLC for improving peak shape, it is a known ion-suppressing agent in ESI-MS.[9] Using formic acid is highly recommended for maximizing sensitivity.[10] If solubility is an issue, a small amount of acetonitrile or DMSO can be added, but ensure the final concentration is compatible with the initial LC conditions.

-

-

Vortex thoroughly and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an HPLC vial. The typical concentration for LC-MS analysis is 10-100 µM.[10]

Liquid Chromatography (LC) Conditions:

The goal is to achieve good separation of the target peptide from synthesis impurities like truncated or deletion sequences.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Industry standard for peptide separation based on hydrophobicity.[11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with an MS-friendly acidic modifier.[10] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting peptides. |

| Flow Rate | 0.3 mL/min | Standard for analytical scale columns. |

| Gradient | 5% to 60% B over 15 minutes | A typical starting gradient. This must be optimized based on the peptide's hydrophobicity. |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

Mass Spectrometry (MS) Conditions:

These parameters are a starting point for a typical ESI-QTOF or ESI-Orbitrap instrument and should be optimized for the specific peptide and instrument.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Peptides readily accept protons on basic residues (Arg, Lys, His, N-terminus) to form positive ions.[12] |

| Capillary Voltage | 3.5 - 4.5 kV | Creates the electric field necessary for electrospray. |

| Source Temp. | 120 - 150 °C | Aids in desolvation of droplets. |

| Desolvation Temp. | 350 - 450 °C | Drives off solvent to release gas-phase ions. |

| Scan Range (MS1) | 300 - 2000 m/z | Covers the expected m/z range for most peptides and their charge states. |

| MS/MS Mode | Data-Dependent Acquisition (DDA) | Automatically selects the most intense precursor ions from the MS1 scan for fragmentation. |

| Collision Energy | Ramped (e.g., 20-40 V) | Varies the energy to produce a rich spectrum of fragment ions (b- and y-ions).[13] |

Data Interpretation and Troubleshooting

A. Identifying the Target Peptide:

-

Calculate Expected Mass: Determine the monoisotopic mass of your target peptide sequence.

-

Calculate m/z Values: Based on the peptide's sequence (number of basic residues), predict the likely charge states (z). The most common are z=2, 3, or 4. Calculate the expected m/z for each: m/z = (Monoisotopic Mass + z * 1.0073) / z.

-

Extract Ion Chromatograms (XICs): Search the MS1 data for the calculated m/z values. The presence of a chromatographic peak at these m/z values is the first confirmation of your product.

B. Confirming the Sequence with MS/MS:

The fragmentation spectrum (MS/MS) provides definitive proof of the peptide's amino acid sequence. Collision-induced dissociation (CID) primarily cleaves the peptide backbone, generating b- and y-type fragment ions.[14] Software tools can automatically match the observed fragment ions to the theoretical fragmentation pattern of the expected sequence.

C. Troubleshooting Common Issues:

| Observation | Potential Cause & Explanation | Recommended Action |

| Peak at M+242 Da | Incomplete Trt Deprotection: The peak corresponds to the peptide with the Trt group still attached. | Extend the cleavage reaction time or use a slightly higher percentage of TFA. Ensure the cleavage cocktail is fresh. |

| Multiple Peaks Eluting Close Together | On-Column Deprotection/Side Products: If analyzing a protected peptide, this indicates lability. For deprotected peptides, it may signal synthesis-related impurities or stable side products. | For protected peptides, this is expected. For final analysis, ensure complete cleavage. Use high-resolution HPLC to separate impurities. |

| Broad or Tailing Peaks | Secondary Interactions/Hydrophobicity: The peptide may have strong hydrophobic character or interact with silanol groups on the column. | Increase column temperature. Optimize the gradient (make it shallower). Ensure mobile phase pH is low (~2.7 with FA) to protonate silanols. |

| Low Signal Intensity | Ion Suppression/Poor Ionization: The peptide may not ionize efficiently, or co-eluting species (like residual TFA) are suppressing its signal. | Confirm use of FA instead of TFA. Clean the ion source. Optimize source parameters (voltages, temperatures). |

| Unexpected Adducts | Salt Contamination: Peaks at M+22 Da or M+38 Da correspond to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. | Use high-purity solvents and glassware. If adducts dominate, desalting the sample may be necessary. |

Conclusion

The mass spectrometric analysis of peptides synthesized with H-His(Trt)-OH is a robust and reliable process when potential challenges are anticipated and addressed. The lability and hydrophobicity of the trityl group, while advantageous for synthesis, demand a carefully executed analytical workflow. By employing optimized cleavage cocktails with effective scavengers, utilizing MS-friendly LC mobile phases like 0.1% formic acid, and applying systematic data interpretation strategies, researchers can confidently verify the identity, purity, and sequence of their target peptides. These protocols provide a validated framework to ensure high-quality, reproducible data in peptide research and drug development.

References

-

Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage Blog. [Link]

-

Checco, J. W., et al. (2015). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology. [Link]

-

Gilson. Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. [Link]

-

Royal Society of Chemistry. (2006). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. Aapptec Technical Library. [Link]

-

Glen Research. (2000). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. The Glen Report. [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

-

ResearchGate. (2018). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. [Link]

-

Aapptec Peptides. Fmoc-His(Trt)-OH [109425-51-6]. Aapptec Product Information. [Link]

- Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews.

-

Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- Ho, Y. P., et al. (2003). Challenges in mass spectrometry. Proteomics.

-

Loo, J. A. (2017). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry. [Link]

- Smith, R. D., et al. (1990). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Chemistry.

-

Lau, P. Y. (2011). Mass spectrometry of peptides and proteins: fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins. Hong Kong Polytechnic University Thesis. [Link]

-

Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Chromatography Today. (2011). Protein Analysis using Proteotypic Peptides and LC-MS. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library. [Link]

-

Chemistry LibreTexts. (2014). Fragmentation Patterns of Functional Groups. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

Zhang, B., et al. (2013). Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects. PMC. [Link]

-

Organic Chemistry. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Adav, S. S., & Sze, S. K. (2016). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology. [Link]

-

ResearchGate. (2020). In-Spray Supercharging of Peptides and Proteins in Electrospray Ionization Mass Spectrometry. [Link]

-

ResearchGate. (1992). Peptide Rearrangement Side Reactions. [Link]

-

MDPI. (2023). Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. [Link]

-

ResearchGate. (2018). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent. [Link]

-

MDPI. (2019). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. peptide.com [peptide.com]

- 8. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. PolyU Electronic Theses: Mass spectrometry of peptides and proteins : fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins [theses.lib.polyu.edu.hk]

Troubleshooting & Optimization

Technical Support Center: Optimization of Coupling Efficiency for Fmoc-His(Trt)-OH

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide for optimizing the use of Nα-Fmoc-N(im)-trityl-L-histidine (Fmoc-His(Trt)-OH) in solid-phase peptide synthesis (SPPS). The unique imidazole side chain of histidine presents a notorious set of challenges, primarily its high propensity for racemization and potential for side reactions.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic underpinnings of these issues and provide field-proven protocols to ensure the successful incorporation of this critical amino acid into your peptide sequences.

The bulky trityl (Trt) group on the imidazole nitrogen is a double-edged sword; while it effectively prevents side reactions at the imidazole itself, it does not eliminate the risk of racemization at the α-carbon during coupling.[3][4] Success hinges on a carefully optimized balance of coupling reagents, activation times, and reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My Kaiser test is positive after coupling Fmoc-His(Trt)-OH, indicating a low or incomplete reaction. What should I do?

A1: A positive Kaiser test signifies the presence of unreacted free primary amines on the resin, a common issue when coupling bulky or sterically hindered amino acids.

Probable Causes & Immediate Actions:

-

Insufficient Activation/Coupling Time: Standard coupling times may not be sufficient.

-

Solution: Extend the coupling time to 2-4 hours and re-test. For particularly difficult sequences, a double coupling may be necessary. Recouple with a fresh solution of activated Fmoc-His(Trt)-OH for 1-2 hours.

-

-

Suboptimal Reagent Choice: The choice of coupling reagent is critical for histidine.

-

Solution: While standard uronium reagents like HBTU are popular, they may not be the most effective for this specific residue due to the increased risk of racemization when a base is required.[5] Consider switching to a carbodiimide-based activation under acidic conditions, such as Diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure or HOBt.[3][5][6] This combination is known to suppress racemization while maintaining high coupling efficiency.[7]

-

-

Peptide Aggregation: The growing peptide chain may be collapsing onto itself, sterically hindering the N-terminal amine.

-

Solution: Perform the coupling in a more disruptive solvent system. If you are using N,N-Dimethylformamide (DMF), try switching to or adding N-Methyl-2-pyrrolidone (NMP). In severe cases, adding a small percentage of Dimethyl sulfoxide (DMSO) can be effective.

-

Workflow: Addressing Incomplete Coupling

Caption: Workflow for troubleshooting incomplete coupling.

If recoupling fails, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences.

Q2: My final peptide analysis shows a significant diastereomeric impurity. How can I minimize histidine racemization?

A2: Racemization of histidine is one of the most significant challenges in SPPS. The imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity.[2] This side reaction is highly dependent on the coupling conditions.[3]

Key Factors Influencing Racemization:

-

Coupling Reagent & Base: Uronium/aminium reagents (HBTU, HATU) require a tertiary base like N,N-Diisopropylethylamine (DIPEA), which significantly promotes racemization.[5][8]

-

Mitigation: The combination of DIC with an acidic additive like HOBt or Oxyma Pure is one of the best methods to minimize racemization.[5][9] For syntheses where stereochemical purity is absolutely critical, consider using 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT), which is known for its remarkable resistance to racemization.[5] If a base is unavoidable, use a weaker, sterically hindered base like sym-collidine in place of DIPEA.[5][8]

-

-

Pre-activation Time: Prolonged pre-activation of Fmoc-His(Trt)-OH before it is added to the resin dramatically increases the rate of racemization.[9][10]

-

Mitigation: Minimize pre-activation time to 1-2 minutes, or better yet, employ an in situ activation strategy where the coupling reagent is added directly to the mixture of the amino acid and the resin.[10] However, be aware that in situ activation with DIC can lead to Nα-DIC-endcapping, so a balance must be struck.[10][11]

-

Mechanism of Histidine Racemization

Caption: Racemization proceeds via a planar, achiral enolate intermediate.

Q3: I've identified an unexpected mass corresponding to a guanidinyl modification on my peptide. What caused this?

A3: This side reaction, known as guanidinylation, is specific to the use of uronium/aminium-based coupling reagents like HBTU, TBTU, and HATU. If the pre-activation step is omitted or performed incorrectly, the coupling reagent can react directly with the free N-terminal amine of the peptide-resin, forming a stable guanidinium group that terminates the chain.[8]

Prevention:

-

Always Pre-activate: When using uronium/aminium salts, always pre-activate the Fmoc-amino acid in the presence of a base for 3-8 minutes before adding the solution to the resin.[8] This ensures the reagent is consumed in the formation of the desired active ester and is not available to react with the peptide chain.

-

Reagent Choice: This side reaction is not observed with carbodiimide (DIC) or phosphonium-based (PyBOP, DEPBT) reagents.

Frequently Asked Questions (FAQs)

This section provides answers to broader, strategic questions about using Fmoc-His(Trt)-OH.

Q1: What are the best coupling reagents for Fmoc-His(Trt)-OH and why?

A1: The "best" reagent represents a trade-off between coupling efficiency and the risk of racemization. The optimal choice depends on the specific sequence and the purity requirements of the final peptide.

| Coupling Reagent Class | Examples | Pros | Cons | Racemization Risk |

| Carbodiimides | DIC, DCC | Low cost; acidic conditions with additives (HOBt, Oxyma) suppress racemization.[5] | Slower reaction rates compared to uronium salts; can form N-acyl urea byproducts.[5] | Low (with additive) |

| Uronium/Aminium | HBTU, TBTU, HATU | High coupling efficiency, fast reactions, soluble byproducts.[5] | Requires base (e.g., DIPEA), which significantly increases racemization risk; can cause guanidinylation.[8] | High |

| Phosphonium | PyBOP, DEPBT | High efficiency; DEPBT is exceptionally resistant to promoting racemization.[5] | BOP byproduct is toxic; solutions in DMF have limited stability.[12] | Low to Very Low (DEPBT) |

Recommendation: For routine synthesis, DIC/Oxyma Pure offers a robust balance of good efficiency and low racemization.[7] For peptides intended for therapeutic use or containing sequences known to be difficult, DEPBT is the reagent of choice to ensure maximal stereochemical integrity.[5]

Q2: Are there superior alternatives to the Trityl (Trt) protecting group for the histidine side chain?

A2: Yes, while Trt is widely used, other protecting groups have been developed specifically to further reduce racemization.

-

Fmoc-His(Boc)-OH: The tert-Butoxycarbonyl (Boc) group on the imidazole side chain has been shown to be superior to Trt in suppressing racemization, especially under forcing conditions like elevated temperatures.[2][13] The electron-withdrawing nature of the Boc group is thought to reduce the basicity of the imidazole ring, making it less likely to abstract the α-proton.[2] In one study, coupling at 50°C for 10 minutes resulted in 6.8% of the D-isomer with Fmoc-His(Trt)-OH, but only 0.18% with Fmoc-His(Boc)-OH.[13]

-

Fmoc-His(MBom)-OH: The 4-methoxybenzyloxymethyl (MBom) group, which protects the Nπ-position, is also highly effective at preventing racemization.[9] However, it is generally more expensive and can be associated with other side reactions.[9]

Decision Workflow: Choosing a Histidine Derivative

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. bachem.com [bachem.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 8. chempep.com [chempep.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scite.ai [scite.ai]

- 12. merckmillipore.com [merckmillipore.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Navigating Side Reactions with Trityl-Protected Histidine in Peptide Synthesis

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the use of trityl-protected histidine (Fmoc-His(Trt)-OH). As a cornerstone of modern peptide synthesis, Fmoc-His(Trt)-OH offers robust protection of the imidazole side chain, preventing unwanted reactions during peptide elongation.[1] However, its use is not without potential complications. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions, ensuring the successful synthesis of high-purity peptides.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the trityl (Trt) group in histidine protection during SPPS?

The trityl (Trt) group is a bulky protecting group used for the imidazole side chain of histidine, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[2] Its primary function is to prevent the reactive imidazole nitrogen from participating in undesirable side reactions during the peptide chain elongation process.[1] This protection is crucial for maintaining the integrity of the peptide sequence and maximizing the final product's yield and purity.[1]

Q2: Why is Fmoc-His(Trt)-OH susceptible to racemization during coupling?

Histidine is notoriously prone to racemization during the activation and coupling steps of SPPS.[3][4] With Fmoc-His(Trt)-OH, the trityl group protects the τ-nitrogen (Nτ) of the imidazole ring, leaving the π-nitrogen (Nπ) exposed.[5] This unprotected Nπ can act as an internal base, abstracting the proton from the alpha-carbon of the activated amino acid.[5][6] This leads to the formation of a planar intermediate, which can be protonated from either side, resulting in a loss of stereochemical integrity (racemization).[7][8]

Q3: What are the main side reactions that occur during the final cleavage and deprotection of the Trt group?

The deprotection of the Trt group is an acid-catalyzed process, typically using a strong acid like trifluoroacetic acid (TFA).[9] This process generates a stable trityl carbocation (Trt+). This cation is a potent electrophile and can react with nucleophilic residues in the peptide chain, such as tryptophan, cysteine, and methionine, leading to their alkylation and the formation of unwanted side products.[2][9]

Q4: What is guanidinylation and how can it occur when using Fmoc-His(Trt)-OH?

Guanidinylation is an irreversible side reaction where uronium or aminium-based coupling reagents (e.g., HBTU, TBTU) react with the unprotected N-terminus of the peptide chain, forming a guanidine moiety.[10] This effectively terminates the peptide chain. While not specific to histidine, it's a potential issue in any coupling step. Pre-activation of the protected amino acid with the coupling reagent before adding it to the resin can help avoid this side reaction.[10]

Part 2: Troubleshooting Guides

Issue 1: Racemization of the Histidine Residue

Symptom: Appearance of a diastereomeric impurity in the crude peptide, often observed as a closely eluting peak in HPLC analysis. This can be confirmed by chiral HPLC or LC-MS/MS analysis of the hydrolyzed peptide.[7]

Causality: The unprotected π-nitrogen of the trityl-protected histidine imidazole ring facilitates the abstraction of the α-proton during the carboxyl group activation, leading to racemization.[4][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for histidine racemization.

Solutions & Preventative Measures:

-

Optimize Coupling Conditions:

-

Reagent Choice: Avoid base-mediated coupling reagents like HBTU/DIPEA when possible, as they are known to increase racemization of Fmoc-His(Trt)-OH.[3][11] The use of diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is recommended to suppress racemization.[3][8]

-

Pre-activation Time: Minimize the pre-activation time of Fmoc-His(Trt)-OH with the coupling reagent to less than 5 minutes before adding it to the resin-bound peptide.[3]

-

-

Alternative Protecting Groups:

-

For sequences that are highly sensitive to racemization, consider using alternative histidine derivatives where the problematic π-nitrogen is also protected. Fmoc-His(Boc)-OH has shown significantly reduced epimerization compared to Fmoc-His(Trt)-OH.[12]

-

| Coupling Condition | % Racemization (D-isomer) with Fmoc-His(Trt)-OH | % Racemization (D-isomer) with Fmoc-His(Boc)-OH | Reference |

| HBTU/DIPEA (5 min pre-activation) | ~8% | Not reported | [3] |

| DIC/HOBt | <1% | Not reported | [3] |

| Coupling at 50°C for 10 min | 6.8% | 0.18% | [12] |

| Coupling at 90°C | >16% | 0.81% | [12] |

Issue 2: Side Product Formation During Final Cleavage

Symptom: Mass spectrometry analysis of the crude peptide reveals adducts corresponding to the addition of a trityl group (+243 Da) to sensitive residues like tryptophan or cysteine.

Causality: During the acidic cleavage of the peptide from the resin, the liberated trityl carbocation can act as an electrophile and alkylate nucleophilic amino acid side chains.[2][9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for cleavage side products.

Solutions & Preventative Measures:

-

Use of Scavengers: The inclusion of scavengers in the cleavage cocktail is essential to "trap" the reactive trityl carbocation.[2] The choice of scavenger depends on the peptide sequence.

-

Optimized Cleavage Cocktails:

Experimental Protocol: Global Deprotection and Cleavage

-

Place the dried peptidyl-resin (e.g., 0.1 mmol) in a reaction vessel.

-

Add the appropriate cleavage cocktail (e.g., 2-3 mL).

-

Incubate the mixture at room temperature with occasional agitation for 2-3 hours.

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[2]

-

Pellet the precipitated peptide by centrifugation.

-

Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and cleavage by-products.[2]

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Issue 3: Diketopiperazine Formation

Symptom: Significant loss of peptide from the resin, especially when proline is the second or third residue in the sequence. Analysis of the cleavage solution may show the presence of the N-terminal dipeptide as a cyclic diketopiperazine.

Causality: This side reaction is more prevalent in Fmoc-based synthesis and occurs at the dipeptide stage.[10] The deprotected N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[13]

Solutions & Preventative Measures:

-

Resin Choice: Using a sterically hindered resin like 2-chlorotrityl (2-CTC) resin can suppress diketopiperazine formation.[10][13]

-

Dipeptide Coupling: Couple the second and third amino acid residues as a pre-formed dipeptide unit. This bypasses the problematic dipeptide-resin intermediate.[10]

-

Modified Deprotection: Using an alternative Fmoc-removal solution such as 2% DBU/5% piperazine in NMP has been shown to drastically reduce diketopiperazine formation compared to the standard 20% piperidine in DMF.[13]

References

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Semantic Scholar. (n.d.). Protection of histidine in peptide synthesis: A Reassessment of the trityl group. [Link]

-

Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ResearchGate. [Link]

-

Ferrazzano, L., et al. (2021). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. [Link]

-

CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. [Link]

-

Seebach, D., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

-

Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]

-

K ادي, K. M., & Distefano, M. D. (2006). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of peptide science: an official publication of the European Peptide Society, 12(3), 147-154. [Link]

-

Packman, L. C. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Protein and Peptide Letters, 8(2), 107-112. [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science: an official publication of the European Peptide Society, 13(4), 223-241. [Link]

-

Sivanandaiah, K. M., et al. (1991). Guanidination of a peptide side chain amino group on a solid support. International journal of peptide and protein research, 37(5), 425-429. [Link]

-

Li, X., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS omega, 7(14), 11849-11856. [Link]

-

ResearchGate. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

-

Ferrazzano, L., et al. (2021). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry, 23(21), 8567-8575. [Link]

-

Tan, C. H., & Li, X. (2017). Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. Organic letters, 19(17), 4584-4587. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Wang, C., et al. (2024). Enzymatic crosslinking of histidine side chains in peptide natural products. Natural Product Reports. [Link]

-

Brandt, J. (2014). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. -ORCA - Cardiff University. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Addressing Poor Solubility of Protected Peptide Fragments on Resin

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with poor solubility of protected peptide fragments during solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome these common hurdles and ensure the successful synthesis of your target peptides.

Introduction: The Challenge of On-Resin Aggregation

During solid-phase peptide synthesis (SPPS), the growing peptide chain is covalently attached to an insoluble resin support. As the peptide elongates, it can fold into secondary structures, such as β-sheets, which can lead to inter-chain aggregation.[1] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, ultimately resulting in low yields and impure products.[2][3] This phenomenon is particularly prevalent in sequences rich in hydrophobic amino acids like valine, isoleucine, and leucine, as well as those capable of forming strong hydrogen bonds, such as glutamine, serine, and threonine.[2]

Visible signs of on-resin aggregation include a shrinking of the resin bed in batch synthesis or a flattened and broadened deprotection profile in continuous-flow systems.[1] Standard analytical tests like the Kaiser or TNBS tests may even provide false negatives in severe cases.[1]

This guide will walk you through the causes of poor solubility and provide a range of proven strategies to mitigate and resolve these issues.

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you identify the root cause of your solubility problem and implement the most effective solution.

Issue 1: Incomplete Coupling or Deprotection

Symptoms:

-

Positive Kaiser or TNBS test after a coupling step, indicating free amines.

-

Mass spectrometry of a test cleavage reveals deletion sequences.

Probable Cause: The primary cause is on-resin aggregation of the growing peptide chains, which sterically hinders the N-terminus, making it inaccessible to reagents for both deprotection and coupling steps.[2][4]

Recommended Solutions & Protocols:

Solution 1.1: Optimize Synthesis Solvents

The choice of solvent is critical for maintaining the solvation of the growing peptide chain. While DMF is a common choice, other solvents or mixtures can be more effective for "difficult" sequences.

-